3'-(4-Chlorophenyl)epibatidine
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Overview
Description
3’-(4-Chlorophenyl)epibatidine is a synthetic analogue of epibatidine, a potent alkaloid originally isolated from the skin of the Ecuadorian poison frog, Epipedobates anthonyi . Epibatidine and its analogues, including 3’-(4-Chlorophenyl)epibatidine, are known for their high affinity for nicotinic acetylcholine receptors (nAChRs), making them significant in the study of neuropharmacology .
Preparation Methods
The synthesis of 3’-(4-Chlorophenyl)epibatidine involves several steps, starting from 3-(4-chlorophenyl)propanoic acid . The synthetic route typically includes reduction and esterification reactions to form intermediates, followed by substitution reactions in the presence of suitable reagents and conditions . Industrial production methods focus on optimizing these reactions to achieve high yields and purity, ensuring the process is safe and cost-effective .
Chemical Reactions Analysis
3’-(4-Chlorophenyl)epibatidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Substitution: Common reagents for substitution reactions include methanesulfonates and piperidine derivatives. These reactions often occur under controlled conditions to ensure the desired product is formed.
Scientific Research Applications
3’-(4-Chlorophenyl)epibatidine has several scientific research applications:
Mechanism of Action
3’-(4-Chlorophenyl)epibatidine exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype . This binding leads to the activation of these receptors, which are involved in the transmission of nerve signals. The compound’s high affinity for nAChRs makes it a potent agonist, influencing various physiological processes, including pain perception and movement .
Comparison with Similar Compounds
3’-(4-Chlorophenyl)epibatidine is unique due to its high potency and selectivity for nAChRs compared to other similar compounds . Some similar compounds include:
3’-(3-Dimethylaminophenyl)epibatidine: Known for its partial agonist profile similar to the smoking cessation drug varenicline.
3’-(3-Aminophenyl)epibatidine: A more potent functional agonist and antagonist in various tests.
3’-(3-Fluorophenyl)epibatidine: Exhibits higher potency as an agonist in pharmacological tests.
These comparisons highlight the unique properties of 3’-(4-Chlorophenyl)epibatidine, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C17H16Cl2N2 |
---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
(1R,2R,4S)-2-[6-chloro-5-(4-chlorophenyl)pyridin-3-yl]-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C17H16Cl2N2/c18-12-3-1-10(2-4-12)15-7-11(9-20-17(15)19)14-8-13-5-6-16(14)21-13/h1-4,7,9,13-14,16,21H,5-6,8H2/t13-,14+,16+/m0/s1 |
InChI Key |
JBYSHMJPLMNRKF-SQWLQELKSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1N2)C3=CC(=C(N=C3)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CC2C(CC1N2)C3=CC(=C(N=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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